REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1>O>[N+:1]([C:11]1[CH:12]=[C:7]([O:6][CH3:5])[CH:8]=[CH:9][C:10]=1[O:13][CH3:14])([O-:4])=[O:2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
34.20
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)OC
|
Type
|
CUSTOM
|
Details
|
After an additional fifteen minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture is poured over ice
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol yielding bright yellow needles with a melting point of 68°-70° C.
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |